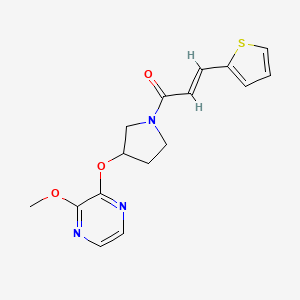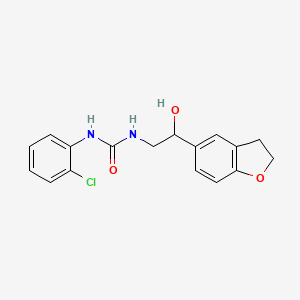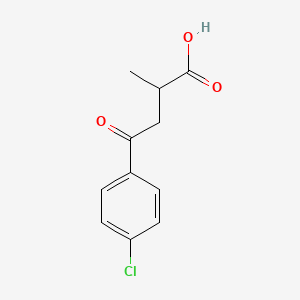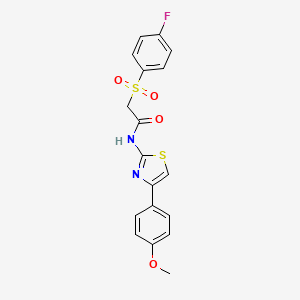![molecular formula C9H18ClNO B2823233 [(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride CAS No. 2219353-51-0](/img/structure/B2823233.png)
[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride is a chemical compound with the CAS Number: 2219353-51-0 . It has a molecular weight of 191.7 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code forThis compound is 1S/C9H17NO.ClH/c11-6-8-5-7-3-1-2-4-9(7)10-8;/h7-11H,1-6H2;1H/t7-,8-,9-;/m0./s1 . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 191.7 .
Scientific Research Applications
Methanol's Role in Fixation and Embedding Procedures
Methanol is part of the methacarn solution, a variation of Carnoy's fluid where methanol substitutes ethanol, enhancing tissue preservation for paraffin embedding. This solution mitigates shrinkage and preserves helical proteins in myofibrils and collagen while altering globular proteins and DNA conformations. Methacarn-fixed tissues show little shrinkage and improved cellular detail compared to traditional fixatives, suggesting methanol's value in histological analyses (Puchtler et al., 1970).
Methanol in Hydrogen Production
Methanol serves as a liquid hydrogen carrier, facilitating high purity hydrogen production through various reforming processes. Advances in catalyst development and reactor technology for methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition are critical for the hydrogen-methanol economy. This research highlights methanol's potential in sustainable energy solutions (García et al., 2021).
Environmental Impact of Methanol as a Solvent
The use of methanol and other solvents in aquatic toxicity testing is scrutinized due to potential impacts on fish reproduction and biomarkers of endocrine disruption. Recommendations include minimizing solvent use or adhering to lower concentrations to reduce environmental risks, emphasizing the need for careful selection and usage of methanol in research and testing practices (Hutchinson et al., 2006).
Methanol Crossover in Fuel Cells
Methanol crossover in direct methanol fuel cells is a significant barrier to efficiency. Studies on methanol-impermeable polymer electrolytes aim to mitigate this issue, underscoring the importance of methanol's role in the development of cleaner energy technologies (Heinzel & Barragán, 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to take in case of skin contact, eye contact, or inhalation .
Mechanism of Action
Mode of Action
It’s known that the compound undergoes a completely diastereoselective α-alkylation of oxazolidinone . This process provides a very convenient and concise route to enantiopure α-tetrasubstituted derivatives of this Oic stereoisomer .
Biochemical Pathways
As an intermediate in the synthesis of perindopril , it may indirectly affect the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance.
Pharmacokinetics
It’s known to be soluble in methanol and water , which could potentially influence its bioavailability.
Result of Action
As an intermediate in the synthesis of perindopril , its action could potentially contribute to the therapeutic effects of Perindopril, such as vasodilation and reduction of blood pressure.
Action Environment
It’s recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from strong oxidizing agents .
properties
IUPAC Name |
[(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-6-8-5-7-3-1-2-4-9(7)10-8;/h7-11H,1-6H2;1H/t7-,8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYABJKAUIAYFJ-YWUTZLAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2823154.png)
![{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2823156.png)


![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2823160.png)


![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B2823168.png)
![tert-butyl N-[(2S)-2-phenylcyclopropyl]carbamate](/img/structure/B2823169.png)

![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride](/img/structure/B2823171.png)
![N-(2-ethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2823172.png)
![1-amino-N-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2823173.png)